molecular formula C22H24F3N3O3 B6127264 N-[(2-methoxyphenyl)methyl]-2-[3-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide

N-[(2-methoxyphenyl)methyl]-2-[3-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide

Cat. No.: B6127264
M. Wt: 435.4 g/mol
InChI Key: HXBSJZODAQAKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methoxyphenyl)methyl]-2-[3-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is substituted with various functional groups, including a methoxyphenyl group, a trifluoromethylphenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methoxyphenyl)methyl]-2-[3-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and the piperazine intermediate.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a similar nucleophilic substitution reaction using a trifluoromethylphenyl halide.

    Acetylation: The final step involves the acetylation of the piperazine intermediate using acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[(2-methoxyphenyl)methyl]-2-[3-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, alkylating agents, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may yield various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound may be investigated for its potential therapeutic properties, including its activity against specific biological targets.

    Industry: The compound may be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-[3-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and biological target. For example, in a medicinal context, the compound may interact with enzymes, receptors, or other proteins to exert its effects. The presence of functional groups such as the methoxyphenyl and trifluoromethylphenyl groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

N-[(2-methoxyphenyl)methyl]-2-[3-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide can be compared with other similar compounds, such as:

    N-[(2-methoxyphenyl)methyl]-2-[3-oxo-1-phenylpiperazin-2-yl]acetamide: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-[(2-methoxyphenyl)methyl]-2-[3-oxo-1-[[2-(methyl)phenyl]methyl]piperazin-2-yl]acetamide: This compound lacks the trifluoromethyl group and has a methyl group instead, which may affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which can enhance its chemical stability, lipophilicity, and binding affinity for certain targets.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[3-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O3/c1-31-19-9-5-3-6-15(19)13-27-20(29)12-18-21(30)26-10-11-28(18)14-16-7-2-4-8-17(16)22(23,24)25/h2-9,18H,10-14H2,1H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBSJZODAQAKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2C(=O)NCCN2CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.